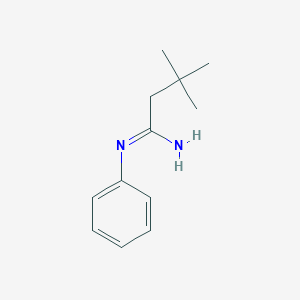
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring, which is a fused ring system containing both benzene and oxazole rings. The compound also contains a carboxyethyl group and a methyl group attached to the benzoxazole ring, along with an iodide ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide typically involves the reaction of 2-methylbenzoxazole with an appropriate carboxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carboxyethyl group. The iodide ion is introduced through the addition of an iodinating agent, such as iodine or potassium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium azide or silver nitrate can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzoxazole derivatives with different functional groups replacing the iodide ion.
科学的研究の応用
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzoxazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methylbenzoxazole: Lacks the carboxyethyl group and iodide ion.
3-Carboxyethylbenzoxazole: Lacks the methyl group and iodide ion.
2-Methyl-3-iodobenzoxazole: Lacks the carboxyethyl group.
Uniqueness
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide is unique due to the presence of both the carboxyethyl group and the iodide ion, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other benzoxazole derivatives and contributes to its diverse applications in research and industry.
特性
CAS番号 |
161099-33-8 |
|---|---|
分子式 |
C11H12INO3 |
分子量 |
333.12 g/mol |
IUPAC名 |
3-(2-methyl-1,3-benzoxazol-3-ium-3-yl)propanoic acid;iodide |
InChI |
InChI=1S/C11H11NO3.HI/c1-8-12(7-6-11(13)14)9-4-2-3-5-10(9)15-8;/h2-5H,6-7H2,1H3;1H |
InChIキー |
RFCCXTPAAOUXBH-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C2=CC=CC=C2O1)CCC(=O)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)

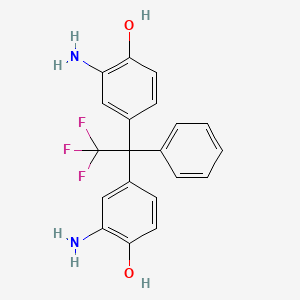
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
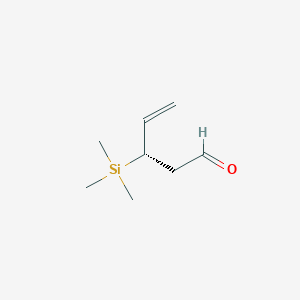

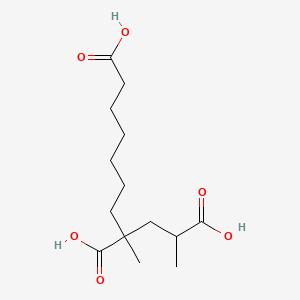


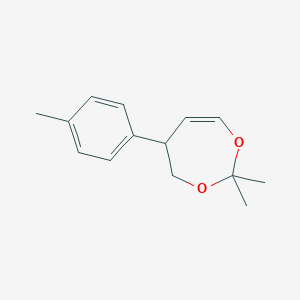
![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
